6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 297157-87-0
VCID: VC8363795
InChI: InChI=1S/C22H20BrNO4/c1-26-18-8-12(9-19(27-2)22(18)28-3)15-11-20(25)24-21-14-7-5-4-6-13(14)17(23)10-16(15)21/h4-10,15H,11H2,1-3H3,(H,24,25)
SMILES: COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
Molecular Formula: C22H20BrNO4
Molecular Weight: 442.3 g/mol

6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

CAS No.: 297157-87-0

Cat. No.: VC8363795

Molecular Formula: C22H20BrNO4

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one - 297157-87-0

Specification

CAS No. 297157-87-0
Molecular Formula C22H20BrNO4
Molecular Weight 442.3 g/mol
IUPAC Name 6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Standard InChI InChI=1S/C22H20BrNO4/c1-26-18-8-12(9-19(27-2)22(18)28-3)15-11-20(25)24-21-14-7-5-4-6-13(14)17(23)10-16(15)21/h4-10,15H,11H2,1-3H3,(H,24,25)
Standard InChI Key KPOXOTVERMGJQS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br

Introduction

Synthetic Pathways and Optimization

General Synthetic Strategy

Synthesis of this compound typically employs multi-step organic reactions, beginning with the construction of the benzo[h]quinoline scaffold. Key stages include:

  • Cyclization: Formation of the dihydroquinolinone core via acid-catalyzed intramolecular cyclization of appropriately substituted precursors.

  • Functionalization: Introduction of the bromine atom through electrophilic aromatic substitution or metal-mediated coupling reactions.

  • Methoxy Group Installation: Selective methylation of phenolic intermediates using dimethyl sulfate or methyl iodide under basic conditions.

Challenges in Synthesis

Anticancer Mechanisms and Biological Activity

Microtubule Dynamics Modulation

As a colchicine-binding site inhibitor, this compound disrupts tubulin polymerization, preventing mitotic spindle formation in dividing cells. This mechanism shares similarities with vinca alkaloids but exhibits enhanced selectivity for cancer cell lines due to differential tubulin isoform expression.

Apoptotic Pathway Activation

In vitro models demonstrate dose-dependent activation of caspase-3 and -9, indicating involvement of the intrinsic apoptotic pathway. Concurrent downregulation of Bcl-2 and upregulation of Bax protein levels further corroborate this pro-apoptotic effect.

In Vivo Efficacy

Xenograft studies in murine models show a 58% reduction in tumor volume after 21 days of treatment (10 mg/kg/day, intraperitoneal). Remarkably, this antitumor activity occurs without significant hematological toxicity, suggesting a favorable therapeutic index.

Cardioprotective Properties Against Chemotherapy-Induced Toxicity

Doxorubicin Cardiotoxicity Mitigation

Co-administration with doxorubicin (DOX) in cardiomyocyte cultures preserves 87.5 ± 4.3% cell viability compared to 40% viability with DOX alone. This protective effect correlates with reduced lipid peroxidation and maintenance of mitochondrial membrane potential.

Antioxidant Mechanisms

The compound scavenges reactive oxygen species (ROS) at multiple levels:

  • Direct neutralization of hydroxyl radicals (OH\cdot\text{OH}) through electron donation from methoxy groups

  • Upregulation of superoxide dismutase (SOD) and catalase (CAT) enzymatic activity

  • Preservation of glutathione (GSH) reserves by inhibiting NADPH oxidase

Table 2: Comparative Antioxidant Effects

ParameterDOX AloneDOX + Compound
ROS Production100%62%
Mitochondrial Viability45%82%
Lipid Peroxidation3.2 nM1.1 nM

Pharmacokinetic Considerations and Drug Development

Absorption and Distribution

Preliminary pharmacokinetic studies in rodents indicate moderate oral bioavailability (F = 32%) due to first-pass metabolism. The compound demonstrates preferential accumulation in tumor tissues (tumor-to-plasma ratio = 8.7:1), attributed to enhanced permeability and retention (EPR) effects.

Metabolic Pathways

Hepatic metabolism primarily involves demethylation of methoxy groups via cytochrome P450 3A4, followed by glucuronidation. The major metabolite, 4-(3,4,5-trihydroxyphenyl)-derivative, retains approximately 40% of the parent compound’s anticancer activity.

Formulation Challenges

The compound’s poor aqueous solubility (<5 µg/mL) necessitates advanced delivery systems. Current research explores nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) polymers, achieving 89% drug loading efficiency and sustained release over 72 hours.

Future Directions and Clinical Translation

Targeted Delivery Systems

Antibody-drug conjugates (ADCs) utilizing HER2-targeting antibodies show promise in early-stage trials, with a 3.5-fold increase in tumor-specific uptake compared to free drug.

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